rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid is a cyclopropane-based compound featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent. Its racemic nature (rac-) indicates a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers. This compound serves as a versatile building block in medicinal chemistry and materials science, leveraging the cyclopropane ring’s strain-driven reactivity and the Boc group’s stability under diverse synthetic conditions .
Properties
CAS No. |
952708-48-4 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its unique structural features and potential biological applications. This article explores its biological activity, including interaction with molecular targets, synthesis pathways, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 1932378-34-1
- IUPAC Name : this compound
The compound features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protected amine group, and a carboxylic acid functional group. The Boc group provides stability during synthesis and can be removed to reveal the active amine, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Upon deprotection of the Boc group, the free amine can engage in various biochemical interactions. The rigid structure of the cyclopropane ring may enhance binding affinity and specificity to biological targets.
Interaction Studies
Research indicates that this compound interacts with multiple cellular pathways, potentially influencing:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structural characteristics allow it to bind effectively to receptors, modulating their activity.
| Interaction Type | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific metabolic enzymes |
| Receptor Binding | Potential to modulate receptor activity |
Case Studies
Recent studies have focused on the compound's role in drug development:
- Anticancer Research : Investigations into its efficacy against cancer cell lines have shown promising results, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that it may provide neuroprotective benefits by modulating neurotransmitter systems.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the cyclopropane ring through cyclopropanation reactions.
- Introduction of the Boc protecting group on the amine.
- Carboxylic acid functionalization at position one.
Optimizing these synthetic routes is essential for scalability and cost-effectiveness in industrial applications.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: Likely $ \text{C}{10}\text{H}{17}\text{NO}_{4} $ (inferred from analogs).
- Functional Groups: Cyclopropane core, carboxylic acid, Boc-protected aminomethyl.
- Applications : Intermediate in drug synthesis, chiral scaffold for asymmetric catalysis.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related cyclopropane and cycloalkane derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Purity | Key Applications |
|---|---|---|---|---|---|---|
| rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid (Target) | $ \text{C}{10}\text{H}{17}\text{NO}_{4} $ | 215.25 (estimated) | Boc-aminomethyl, carboxylic acid | Not specified | N/A | Drug intermediates, chiral scaffolds |
| rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid | $ \text{C}9\text{H}{14}\text{O}_4 $ | 186.20 | Boc group, carboxylic acid | 1909288-13-6 | ≥95% | Pharmaceuticals, material science |
| (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid | $ \text{C}9\text{H}{15}\text{NO}_4 $ | 201.22 | Boc-amino, carboxylic acid | 1810070-30-4 | N/A | Peptide synthesis, chiral ligands |
| rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | $ \text{C}{10}\text{H}{14}\text{F}3\text{NO}4 $ | 269.22 | Boc-amino, trifluoromethyl, carboxylic acid | Not specified | 95% | Fluorinated drug candidates |
| 1-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | $ \text{C}{11}\text{H}{18}\text{O}_4 $ | 214.26 | Boc group, dimethyl, carboxylic acid | 1989671-53-5 | N/A | Polymer additives |
| (1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid | $ \text{C}{11}\text{H}{17}\text{NO}_4 $ | 227.26 | Boc-amino, ethenyl, carboxylic acid | 159622-10-3 | N/A | Cross-coupling reactions |
Key Distinctions and Research Findings
Substituent Effects: Boc-Aminomethyl vs. This property is critical in drug design for targeting enzymes or receptors . Trifluoromethyl vs. Aminomethyl: The trifluoromethyl group in $ \text{C}{10}\text{H}{14}\text{F}3\text{NO}4 $ increases lipophilicity and metabolic stability, making it suitable for CNS drug candidates .
Stereochemical Considerations: Racemic mixtures (e.g., the target compound) are often used in early-stage drug discovery to explore enantiomer-specific bioactivity. In contrast, enantiopure analogs like (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS 1810070-30-4) are preferred for asymmetric synthesis .
Applications :
- Pharmaceuticals : Cyclopropane derivatives with Boc groups are widely used as protease inhibitors or kinase modulators. For example, CAS 1909288-13-6 has been utilized in antiviral drug research .
- Material Science : Dimethyl-substituted analogs (e.g., CAS 1989671-53-5) improve thermal stability in polymers due to steric hindrance .
Synthetic Challenges: The aminomethyl group in the target compound requires multi-step synthesis, including cyclopropanation and Boc protection, whereas simpler analogs (e.g., CAS 1810070-30-4) can be synthesized via direct Boc protection of cyclopropane amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
